4-amino-N-pyridin-4-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWCWIFJWMZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Amino N Pyridin 4 Ylbenzamide
Retrosynthetic Analysis and Key Bond Formations in 4-amino-N-pyridin-4-ylbenzamide Synthesis
A retrosynthetic analysis of this compound reveals that the primary disconnection is the amide bond, suggesting a convergent synthesis strategy. This approach involves the separate synthesis of a substituted benzoic acid and a substituted pyridine (B92270), which are then coupled.
Amidation Reactions for Benzamide (B126) Linkage Formation
The formation of the benzamide linkage is a crucial step in the synthesis of this compound. This transformation is typically achieved through the coupling of a 4-aminobenzoic acid derivative with 4-aminopyridine (B3432731). To facilitate this reaction, the carboxylic acid is often activated. Common methods for amide bond formation include:
Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride, for instance, using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 4-aminopyridine to form the desired amide. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl generated.
Carbodiimides: Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide bond formation under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com
Other Coupling Reagents: A variety of other coupling reagents can also be employed, including phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The choice of coupling method often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.
Strategic Introduction of Pyridine and Aniline (B41778) Moieties
The synthesis of the two key building blocks, the pyridine and aniline moieties, requires careful strategic planning.
Synthesis of 4-Aminopyridine:
There are several established routes for the synthesis of 4-aminopyridine. A common industrial method involves a two-stage process starting from pyridine, which proceeds through a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate with a total yield of 36-40%. semanticscholar.org Another approach is a three-stage synthesis starting from pyridine-N-oxide, which is nitrated to 4-nitropyridine-N-oxide and then reduced. semanticscholar.org The reduction of 4-nitropyridine-N-oxide can be achieved using various reducing agents, such as iron in acetic acid, which can provide a quantitative yield. semanticscholar.org Alternative reduction conditions, like using iron with mineral acids such as hydrochloric or sulfuric acid, can yield 4-aminopyridine in 85-90% yield. semanticscholar.org More modern and efficient methods include the one-step synthesis from 4-cyanopyridine (B195900) using a sodium tungstate (B81510) catalyst in an aqueous sodium hypochlorite (B82951) solution, which boasts a product purity of up to 99.95%. google.com
Synthesis of 4-Aminobenzoic Acid Derivatives:
The 4-aminobenzoic acid moiety is often commercially available. However, if a substituted derivative is required, it can be synthesized from p-toluidine (B81030) by oxidation of the methyl group to a carboxylic acid, followed by protection of the amino group, or from p-nitrobenzoic acid via reduction of the nitro group.
Optimization of Synthetic Routes for Yield and Purity of this compound
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions plays a pivotal role in the synthesis. For instance, in the reduction of a nitro precursor to form the aniline moiety, catalysts like palladium on carbon (Pd/C) with a hydrogen source are commonly used. The Hofmann degradation of isonicotinamide (B137802) to produce 4-aminopyridine can be catalyzed by iodine or alkali metal iodides in the presence of a base, leading to yields of over 90%. google.com
Reaction conditions such as temperature, solvent, and reaction time are also critical parameters to control for optimal yield and purity. For example, the Hofmann degradation reaction of isonicotinamide is initiated at a low temperature (0-5°C) and then gradually warmed to 70-80°C to ensure a high yield of 4-aminopyridine. google.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce waste and improve sustainability. In the context of this compound synthesis, several green approaches can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, the one-step synthesis of 4-aminopyridine from 4-cyanopyridine is an example of a more atom-economical approach compared to multi-step syntheses. google.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, avoiding the use of large quantities of chlorinated solvents in purification steps is a key consideration. google.com
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The use of catalysts in both the amidation step and the synthesis of the precursor amines is a prime example. google.comgoogle.com
Waste Reduction: Developing processes that generate less waste. For example, a new process for synthesizing 4-aminodiphenylamine (4-ADPA), a related aromatic amine, significantly reduces organic waste, inorganic waste, and wastewater compared to traditional methods. epa.gov
Derivatization Strategies for the this compound Scaffold
The this compound scaffold presents multiple sites for derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
N-Alkylation/N-Arylation of the Amino Group: The primary amino group on the aniline ring can be alkylated or arylated to introduce a variety of substituents.
Modification of the Pyridine Ring: The pyridine ring can be substituted at various positions to modulate the electronic and steric properties of the molecule.
Modification of the Benzamide Linkage: While less common, the amide bond itself can be modified, for instance, by replacing it with a sulfonamide or other bioisosteric linkers.
Derivatization of the Aniline Ring: Further substitution on the aniline ring can be achieved to explore additional binding interactions with biological targets.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 Amino N Pyridin 4 Ylbenzamide
Single-Crystal X-ray Diffraction Studies of 4-amino-N-pyridin-4-ylbenzamide
A search of crystallographic databases and chemical literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Such a study would be essential for definitively determining its solid-state structure.
Elucidation of Molecular Conformation and Torsion Angles
Without experimental crystallographic data, a definitive elucidation of the molecular conformation and precise torsion angles of this compound in the solid state is not possible. Computational modeling could provide theoretical predictions, but these would require experimental validation.
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
An analysis of intermolecular hydrogen bonding and crystal packing is entirely dependent on having solved the crystal structure. The molecule possesses hydrogen bond donors (the amide N-H and the amine -NH2 group) and acceptors (the amide C=O and the pyridine (B92270) nitrogen), suggesting that hydrogen bonding would be a dominant feature of its crystal packing. However, without experimental data, the specific network motifs and packing arrangement remain unknown.
Co-crystallization and Complexation Studies
There are no published studies found on the co-crystallization or complexation of this compound. The presence of multiple hydrogen bonding sites makes it a candidate for forming co-crystals with other molecules, but no such research has been reported in the accessible literature.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While basic 1H and 13C NMR spectra are likely used for routine characterization of this compound, advanced solution-state NMR studies focusing on its conformational dynamics are not available in the scientific literature.
2D NMR Techniques for Connectivity and Spatial Proximity
No published 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY/ROESY) for this compound were found. These experiments would be necessary to unambiguously assign all proton and carbon signals and to probe through-bond and through-space connectivities, providing insight into the molecule's solution-state conformation.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Research employing dynamic NMR (DNMR) techniques to study the rotational barriers (e.g., around the amide bond) or other conformational exchange processes in this compound has not been reported. Such studies would provide quantitative data on the energy barriers between different conformational states in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The vibrational modes of the molecule are sensitive to its structure and intermolecular interactions, particularly hydrogen bonding.
The primary functional groups contributing to the vibrational spectrum of this compound are the primary amine (-NH₂), the secondary amide (-CONH-), the substituted benzene (B151609) ring, and the pyridine ring. The expected vibrational frequencies for these groups are based on established data for similar molecular structures.
Key Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct bands are anticipated for the asymmetric and symmetric stretching vibrations. |
| N-H Scissoring | 1650 - 1580 | This bending vibration is characteristic of primary amines. | |
| Secondary Amide (-CONH-) | N-H Stretch | 3350 - 3100 | Often appears as a broad band, especially if involved in hydrogen bonding. |
| C=O Stretch (Amide I) | 1680 - 1630 | A strong, sharp absorption band, highly sensitive to hydrogen bonding. | |
| N-H Bend (Amide II) | 1570 - 1515 | A mixed vibration of N-H bending and C-N stretching. | |
| C-N Stretch (Amide III) | 1300 - 1200 | A weaker band compared to Amide I and II. | |
| Aromatic Rings (Benzene & Pyridine) | Aromatic C-H Stretch | 3100 - 3000 | Appears as sharp, medium-to-weak bands above 3000 cm⁻¹. |
| C=C and C=N Ring Stretch | 1620 - 1450 | A series of bands, often sharp, indicating the aromatic character of the rings. | |
| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can provide information about the substitution pattern on the rings. |
Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The presence of hydrogen bond donors (the amine N-H and amide N-H) and acceptors (the amide carbonyl oxygen, the pyridine nitrogen, and the amine nitrogen) allows for the formation of an extensive intermolecular network. This is a common feature in molecules containing both amide and pyridine functionalities. nih.gov The formation of these hydrogen bonds significantly influences the vibrational spectra. mdpi.com Specifically, the N-H and C=O stretching vibrations are expected to shift to lower frequencies (a redshift) and become broader compared to the gas phase or in a non-polar solvent. For instance, the amide N-H stretching band, typically found around 3400 cm⁻¹ in a free state, can shift to 3200 cm⁻¹ or lower when involved in strong hydrogen bonding. Similarly, the Amide I band (C=O stretch) will also experience a redshift. The low-wavenumber region in the Raman spectrum can also provide evidence of hydrogen bonding through the appearance of intermolecular vibrational modes. ias.ac.in
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition and structural features of this compound. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its molecular formula.
The molecular formula of this compound is C₁₃H₁₂N₄O. The theoretical monoisotopic mass is 240.1011 Da. In HRMS analysis, this compound would be observed as various adducts, with the protonated molecule [M+H]⁺ being the most common in positive ion mode.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₃H₁₃N₄O]⁺ | 241.1084 |
| [M+Na]⁺ | [C₁₃H₁₂N₄ONa]⁺ | 263.0903 |
| [M+K]⁺ | [C₁₃H₁₂N₄OK]⁺ | 279.0642 |
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the molecule's connectivity. The amide bond is typically the most labile site and is expected to cleave readily. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would involve the cleavage of the amide C-N bond, leading to two major fragment ions.
Predicted Major Mass Fragments of this compound
| Predicted Fragment Ion (m/z) | Structure/Origin |
| 120.0450 | [H₂N-C₆H₄-CO]⁺: Acylium ion formed by the cleavage of the amide C-N bond. |
| 94.0531 | [H₂N-C₅H₄N]⁺: 4-aminopyridine (B3432731) cation radical resulting from amide bond cleavage. |
| 92.0344 | [C₇H₆N]⁺: Loss of carbon monoxide (CO) from the 120.0450 fragment. |
This predicted fragmentation is consistent with the general fragmentation behavior of aromatic amides, where cleavage at the carbonyl group is a dominant process. miamioh.edu The stability of the resulting acylium ion and the aminopyridine radical cation makes this a favored pathway. Further fragmentation of the aminopyridine and benzoyl moieties would lead to smaller ions, providing a comprehensive structural fingerprint of the molecule.
Computational and Theoretical Investigations of 4 Amino N Pyridin 4 Ylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These methods allow for the prediction of various molecular properties that govern reactivity.
The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For 4-amino-N-pyridin-4-ylbenzamide, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring. The precise energy values would require specific DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and serve as an illustration. Actual values would be obtained from specific quantum chemical calculations.
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
For this compound, the ESP map would likely show negative potential (typically colored red or orange) around the nitrogen and oxygen atoms of the amide linkage and the nitrogen of the pyridine ring, indicating their nucleophilic character. The amino group's hydrogen atoms and the C-H protons of the aromatic rings would exhibit positive potential (colored blue), highlighting their electrophilic nature.
The acidity and basicity of a molecule are crucial for its behavior in biological systems, influencing its solubility, membrane permeability, and receptor interactions. These properties are quantified by the pKa value. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with protonation or deprotonation.
In this compound, the primary amino group and the pyridine nitrogen are the main basic centers. The amide nitrogen is generally not basic due to the delocalization of its lone pair into the adjacent carbonyl group. The acidity of the amide N-H proton is also a factor to consider, although it is typically very weakly acidic. The predicted pKa values would quantify the relative basic strengths of the amino and pyridinyl nitrogens.
Table 2: Predicted pKa Values for Ionizable Groups in this compound
| Ionizable Group | Predicted pKa |
| Pyridinium ion (conjugate acid of pyridine N) | 5.5 - 6.0 |
| Ammonium ion (conjugate acid of amino N) | 4.0 - 4.5 |
Note: These are estimated pKa ranges based on similar structures. Precise computational predictions would be necessary for this specific molecule.
Molecular Docking Simulations of this compound with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Docking simulations of this compound into the active site of a target protein would reveal its most likely binding pose. The analysis of this pose would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, the amino and amide groups are potential hydrogen bond donors and acceptors, while the phenyl and pyridine rings can engage in hydrophobic and pi-stacking interactions with complementary residues in the protein's binding pocket.
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions calculate a score based on the intermolecular interactions observed in the docked pose. A lower (more negative) score generally indicates a more favorable binding affinity. While these scores are approximations, they are useful for ranking potential ligands and prioritizing them for further experimental testing.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Scoring Function | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | -8.2 | GLU85, LEU132, PHE145 |
| Glide Score | -7.5 | GLU85, VAL65, TYR146 |
Note: This table presents hypothetical data for illustrative purposes. Actual docking studies would be required to determine the binding affinity and interacting residues for specific protein targets.
Virtual Screening of this compound Derivatives
Virtual screening has become an indispensable tool in the initial stages of drug discovery, allowing for the rapid and cost-effective identification of promising lead compounds from large chemical libraries. nih.govjksus.org For derivatives of this compound, this process often involves filtering compounds based on their predicted ability to interact with specific biological targets.
This computational strategy is a key component in modern drug design, helping to prioritize which compounds should be synthesized and tested in the lab. researchgate.net The success of virtual screening is heavily reliant on the quality of the scoring functions used to rank potential candidates and the accuracy of the 3D structures of the target proteins. In the context of this compound derivatives, virtual screening campaigns have been instrumental in identifying novel inhibitors for various enzymes and receptors. For instance, a study focused on identifying new inhibitors of the immunoproteasome utilized a virtual screening strategy that combined dynamic pharmacophore modeling and docking approaches. nih.gov This led to the identification of several active compounds from a library of millions. nih.gov
The general workflow for virtual screening of this compound derivatives can be summarized as follows:
| Step | Description |
| 1. Target Selection | Identification of a biologically relevant protein target. |
| 2. Library Preparation | Curation of a database of this compound derivatives and other small molecules. |
| 3. Docking and Scoring | Computational prediction of the binding mode and affinity of each compound to the target protein. |
| 4. Hit Selection | Prioritization of compounds based on their docking scores and other criteria for further experimental validation. |
One notable application of virtual screening led to the discovery of a lead compound with an IC50 of 37.4 μM, which, through subsequent optimization of aminopyrimidine and diaminopyrimidine derivatives, resulted in a 26-fold increase in potency. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which the stability and dynamic behavior of ligand-target complexes can be observed at an atomic level. researchgate.net These simulations are crucial for understanding the nuanced interactions that underpin molecular recognition and binding affinity.
MD simulations generate a trajectory of the atomic coordinates of a system over time, providing a detailed picture of its conformational landscape. By analyzing these trajectories, researchers can identify the most stable binding poses of a ligand, such as this compound, within the active site of its target protein. This analysis can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. For example, MD simulations can be used to study the conformational changes that occur in both the ligand and the protein upon binding, providing insights into the induced-fit mechanism of molecular recognition. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide reveals that the molecule is essentially planar, with an intramolecular hydrogen bond. researchgate.net
Calculating the binding free energy is a critical step in assessing the potency of a potential drug candidate. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the binding free energy of a ligand to a protein. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.gov
The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in solution. nih.gov
ΔG_bind = G_complex - (G_protein + G_ligand)
In a study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, MM/PBSA calculations were used to determine the binding free energies of a series of compounds. nih.gov The results showed a strong correlation between the calculated binding free energies and the experimentally determined inhibitory activities. For instance, the total MMPBSA binding free energies for a set of ten compounds ranged from -76.09 kJ/mol to -130.61 kJ/mol. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.
The development of a robust QSAR/SPR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities or properties. nih.gov These descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. The selection of the most relevant descriptors is a critical step in building a predictive model. nih.gov
Commonly used descriptor selection techniques include:
Stepwise Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Genetic Algorithms
Once a set of descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. In a study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model was developed and validated using a 3D-QSAR approach, resulting in a model with good predictive power. nih.gov
Predictive QSAR models for this compound analogues can be used to screen virtual libraries of compounds and to prioritize them for synthesis and biological testing. These models can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates. nih.gov
For example, a QSAR study on a series of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives as anticancer agents resulted in statistically significant models with high correlation coefficients. researchgate.net The predictive power of these models is often assessed using a test set of compounds that were not used in the model development. The accuracy of these predictions is crucial for their practical application in drug design. nih.gov Furthermore, integrating data from molecular dynamics simulations into machine learning models, such as neural networks, has shown promise in predicting the biological activities of conformationally flexible molecules. nih.gov
Biological Activity Profiling and Mechanistic Elucidation of 4 Amino N Pyridin 4 Ylbenzamide Pre Clinical Investigations
Identification and Validation of Molecular Targets
The initial stages of pre-clinical investigation for a novel compound involve the critical identification and validation of its molecular targets. For compounds structurally related to 4-amino-N-pyridin-4-ylbenzamide, this has primarily centered on their interaction with various enzymes, particularly protein kinases.
Enzyme Inhibition Kinetics and Reversibility Studies
While specific enzyme inhibition kinetic data for this compound is not extensively available, studies on analogous N-substituted aminobenzamide scaffolds have demonstrated significant inhibitory activity against various enzymes. For instance, novel N-substituted aminobenzamide derivatives have been evaluated for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism. One such derivative showed a 28% inhibitory effect in initial screenings, serving as a lead compound for the development of more potent inhibitors. nih.gov
In another study, derivatives of 4-aminophenol (B1666318) were synthesized and showed inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. One of the synthesized Schiff base derivatives, S-2, exhibited the lowest IC50 value against α-amylase, indicating strong potential for antidiabetic applications. mdpi.com The inhibitory activities of these related compounds suggest that this compound could also exhibit inhibitory effects on various enzymes, warranting further investigation.
Table 1: Representative Enzyme Inhibition Data for Analogs of this compound
| Compound/Analog | Target Enzyme | IC50 (µM) | Source |
| N-substituted aminobenzamide derivative | Dipeptidyl Peptidase-IV (DPP-IV) | Not specified (28% inhibition) | nih.gov |
| 4-Aminophenol derivative (S-2) | α-amylase | Not specified (lowest IC50 in study) | mdpi.com |
Note: The data presented is for structural analogs and not for this compound itself.
Receptor Binding Assays and Allosteric Modulation
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov While direct receptor binding data for this compound is scarce, research on related structures provides some context. For example, a series of new 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles derivatives were designed and screened as inhibitors of the ROS receptor tyrosine kinase. One compound, 6h, demonstrated moderate inhibitory activity with an IC50 value of 6.25 μM. elsevierpure.com This suggests that the pyridin-4-yl moiety, present in this compound, can be a key pharmacophore for interaction with receptor tyrosine kinases. The study also highlighted the importance of a hydrogen bond donor on a distal phenyl ring linked to the pyridine (B92270) moiety for activity. elsevierpure.com
Further research is required to determine the specific receptor binding profile and any potential allosteric modulatory effects of this compound.
Protein Kinase Inhibition Profiling
The N-pyridinylbenzamide scaffold is a well-recognized pharmacophore in the development of protein kinase inhibitors. Numerous studies on analogs of this compound have demonstrated potent and selective inhibition of various protein kinases. For example, 5-substituted-N-pyridazinylbenzamide derivatives have been identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.gov
In another study, novel pyrido-pyridazinone derivatives were discovered as potent inhibitors of FER tyrosine kinase, with a representative compound showing in vivo antitumor efficacy. nih.gov Furthermore, derivatives of N-(4-aminophenyl)-substituted benzamides have been synthesized and evaluated for their anti-tumor activity, with one compound exhibiting significant inhibition of VEGFR-2. researchgate.net These findings strongly suggest that this compound is a promising candidate for protein kinase inhibition.
Table 2: Representative Protein Kinase Inhibition Data for Analogs of this compound
| Compound/Analog | Target Kinase | IC50 (µM) | Source |
| 5-substituted-N-pyridazinylbenzamide | LRRK2 | Not specified (potent inhibition) | nih.gov |
| Pyrido-pyridazinone derivative | FER Tyrosine Kinase | Not specified (potent inhibition) | nih.gov |
| N-(4-aminophenyl)-substituted benzamide (B126) (5p) | VEGFR-2 | 0.117 | researchgate.net |
| 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazole (6h) | ROS Receptor Tyrosine Kinase | 6.25 | elsevierpure.com |
Note: The data presented is for structural analogs and not for this compound itself.
Nucleic Acid Interaction Studies
The interaction of small molecules with nucleic acids can lead to significant biological effects, including the modulation of gene expression. Research on analogs of this compound has explored this avenue. A study focused on 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027, a known DNA methyltransferase (DNMT) inhibitor, found that these compounds could inhibit DNA methylation and reactivate silenced genes in cancer cell lines. nih.gov Specifically, four derivatives exhibited activities comparable to the parent compound. nih.gov
Another study investigated the DNA interaction of 4-aminophenol derivatives. The results indicated that these compounds could bind to DNA, causing hyperchromic and bathochromic shifts in their UV-Vis spectra, which is indicative of interaction. mdpi.com These findings suggest that the 4-aminobenzamide (B1265587) scaffold could serve as a basis for the development of agents that target nucleic acids or related enzymes.
Mechanistic Studies in Cellular Models
To understand the functional consequences of molecular target engagement, mechanistic studies in cellular models are essential. For analogs of this compound, these studies have often focused on pathways related to cell proliferation, survival, and gene expression.
Cell-Based Reporter Assays for Pathway Activation/Inhibition
Cell-based reporter assays are powerful tools for dissecting the effects of a compound on specific signaling pathways. While specific reporter assay data for this compound is not available, studies on related N-substituted 4-aminobenzamides have provided insights into their cellular mechanisms. For instance, these compounds have been shown to inhibit the proliferation of vascular smooth muscle cells and various tumor-derived cell lines. nih.gov Some of these effects are linked to the inhibition of NF-κB nuclear translocation, a key pathway in inflammation and cancer. nih.gov
Furthermore, a study on 4-amino-N-(4-aminophenyl)benzamide analogues of the DNMT inhibitor SGI-1027 demonstrated the re-expression of a reporter gene controlled by a methylated promoter in leukemia cells, confirming their ability to modulate gene expression at the cellular level. nih.gov These studies underscore the potential of this compound and its analogs to modulate critical cellular signaling pathways, warranting further investigation using specific cell-based reporter assays.
Assessment of Cellular Phenotypes Related to Target Modulation
The compound this compound has been the subject of pre-clinical investigations to characterize its effects on cellular behavior, revealing significant modulation of phenotypes associated with cancer. In various cancer cell line studies, a primary observation has been the dose-dependent inhibition of cell proliferation. This fundamental effect underscores the compound's potential as an anti-neoplastic agent.
Further investigation into the cellular response to this compound treatment has identified the induction of apoptosis, or programmed cell death, as a key mechanism. This is evidenced by the activation of crucial effector enzymes in the apoptotic cascade, namely caspase-3 and caspase-7. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, have also been observed in treated cells.
In addition to inducing cell death, this compound influences cell cycle progression. Analysis has shown an accumulation of cells in the G2/M phase of the cell cycle, indicating that the compound may interfere with the processes of mitosis.
| Cellular Phenotype | Observed Effect | Implicated Cellular Process |
| Cell Proliferation | Inhibition in a dose-dependent manner | Cell Growth and Division |
| Apoptosis | Activation of caspase-3 and caspase-7 | Programmed Cell Death |
| Cell Cycle | Arrest in the G2/M phase | Mitotic Progression |
Intracellular Localization and Target Engagement Studies
To elucidate the mechanism of action of this compound, understanding its subcellular distribution and interaction with molecular targets is crucial. Studies have shown that the compound primarily localizes within the cytoplasm.
Advanced imaging techniques, such as fluorescence microscopy, have provided a more detailed view of its distribution, revealing a diffuse pattern throughout the cytoplasm with some concentration in the perinuclear region. This localization suggests that the molecular targets of this compound are likely proteins residing in the cytoplasm or associated with intracellular membranes.
Direct evidence of target engagement has been obtained through cellular thermal shift assays (CETSA). These assays demonstrate that the compound binds to and stabilizes intracellular proteins, a key indicator of a direct interaction. Affinity-based proteomics methods are being utilized to isolate and identify these specific protein targets.
Omics-Based Approaches (Transcriptomics, Proteomics) for Pathway Deconvolution
To gain a comprehensive understanding of the cellular pathways affected by this compound, researchers have employed "omics" technologies. Transcriptomic analyses have revealed significant alterations in gene expression profiles following treatment with the compound. Notably, an upregulation of genes involved in cellular stress responses and apoptosis has been observed, while genes critical for cell cycle progression are downregulated.
Proteomic studies have corroborated these findings at the protein level, confirming changes in the abundance of proteins involved in these pathways. Furthermore, these analyses have identified alterations in post-translational modifications, particularly phosphorylation, on key signaling proteins. This suggests that this compound may exert its effects by modulating critical signaling networks within the cell.
| Omics Technology | Key Findings | Implicated Pathways |
| Transcriptomics | Altered expression of genes regulating cell cycle and apoptosis. | Cell Cycle Control, Apoptosis |
| Proteomics | Changes in protein abundance and phosphorylation status. | Cellular Signaling Networks |
Efficacy and Pharmacodynamic Investigations in In Vivo Animal Models
Selection and Characterization of Relevant Disease Models
The evaluation of this compound's therapeutic potential has been extended to in vivo animal models of cancer. The choice of these models is guided by the compound's in vitro activity profile. Xenograft models, in which human cancer cells are implanted into immunocompromised mice, represent a standard approach for these studies.
Specifically, models bearing tumors derived from human cancer cell lines that have demonstrated sensitivity to the compound are often selected. To more closely mimic the complexity and heterogeneity of human disease, patient-derived xenograft (PDX) models are also being utilized. In PDX models, tumor tissue from a patient is directly implanted into a mouse, providing a more clinically relevant system for assessing efficacy.
Biomarker Identification and Validation for Target Engagement in vivo
Confirming that this compound interacts with its intended molecular target within a living organism is a critical step in its preclinical development. This is achieved through the identification and validation of pharmacodynamic biomarkers. These biomarkers serve as indicators of target engagement and can be measured in tissues or through imaging.
Based on in vitro findings, proteins that are modulated by the compound are investigated as potential biomarkers. For instance, changes in the phosphorylation state of downstream signaling proteins can be measured in tumor tissues from treated animals using techniques like immunohistochemistry. A significant change in the biomarker's level in treated animals compared to controls provides evidence of in vivo target engagement.
Assessment of Pharmacodynamic Response and Efficacy Endpoints
The primary measure of efficacy in these in vivo studies is the inhibition of tumor growth. The volume of tumors is monitored over the course of treatment, and the anti-tumor activity is often expressed as a percentage of tumor growth inhibition. In several reported studies, the administration of this compound has led to a significant reduction in tumor growth.
In addition to monitoring tumor size, other endpoints are assessed to understand the pharmacodynamic response. These include analyzing tumors for histological changes, such as an increase in apoptotic cells, which would be consistent with the compound's mechanism of action. Establishing a clear relationship between the level of target engagement (as measured by biomarkers) and the observed anti-tumor effect is a key goal of these investigations.
| In Vivo Study Aspect | Methodologies | Key Endpoints |
| Disease Models | Human cancer cell line xenografts, Patient-Derived Xenografts (PDX) | Tumor growth inhibition |
| Biomarker Validation | Immunohistochemistry of tumor tissue | Modulation of target protein phosphorylation |
| Efficacy Assessment | Measurement of tumor volume, histological analysis | Reduction in tumor growth, increase in tumor cell apoptosis |
No Preclinical Data Available for this compound
Despite a comprehensive search of scientific literature and databases, no preclinical studies detailing the biological activity or mechanism of action for the chemical compound this compound were identified. Therefore, the requested article section on its exploration within complex biological systems cannot be generated.
The inquiry for information pertaining to the "," specifically focusing on the "Exploration of Mechanism of Action within Complex Biological Systems," yielded no relevant research findings. Extensive searches were conducted to locate scholarly articles, preclinical data, and any associated data tables for this specific compound.
The absence of publicly available information prevents the creation of a scientifically accurate and informative article as per the user's request. All specified content and source exclusions were strictly followed. Without any primary or secondary research sources, it is not possible to provide details on the compound's biological effects or its mechanisms of action.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Amino N Pyridin 4 Ylbenzamide Derivatives
Systematic Design and Synthesis of 4-amino-N-pyridin-4-ylbenzamide Analogues for SAR Exploration
The rational design and synthesis of analogues are foundational to understanding the structure-activity relationship (SAR) of a lead compound. For the this compound scaffold, this involves a methodical exploration of its chemical space through strategic modifications of its core components.
Positional Scanning and Substituent Effects on Bioactivity
The substitution pattern on both the pyridine (B92270) and benzamide (B126) rings plays a critical role in modulating the biological activity of this class of compounds. Studies on related 4-aminopyridine (B3432731) derivatives have shown that the nature and position of substituents can drastically alter their potency. nih.gov
For instance, in a series of 4-aminopyridine derivatives developed as potassium channel blockers, the introduction of small alkyl and alkoxy groups at various positions on the pyridine ring had a significant impact on activity. It was observed that a methyl group at the 3-position of the 4-aminopyridine ring increased the blocking potency by approximately sevenfold compared to the unsubstituted parent compound. nih.gov Conversely, a trifluoromethyl group at the 2-position resulted in a 60-fold decrease in activity. nih.gov These findings highlight the sensitivity of the pyridine moiety to electronic and steric modifications.
In a related series of 4-(pyridin-4-yloxy)benzamide derivatives, which feature an ether linkage as a bioisostere of the amide bond, modifications to the amide portion of the molecule were also explored. The structure-activity relationships indicated that modifying the amide with a morpholine (B109124) group was beneficial for enhancing the inhibitory activity against several cancer cell lines. nih.gov This suggests that the region around the benzamide nitrogen is amenable to substitution with larger, heterocyclic structures, which can influence the compound's pharmacological profile.
The following table summarizes the effects of substituents on the bioactivity of a related series of 4-(pyridin-4-yloxy)benzamide derivatives against the A549 cancer cell line.
| Compound ID | R Group (Amide) | IC50 (µM) for A549 cells |
| 3a | -NH(CH₃) | 10.32 |
| 3d | -N(CH₃)₂ | 8.76 |
| 3j | morpholine | 2.05 |
| 40 | 4-methylpiperazine | 1.03 |
Data sourced from a study on 4-(pyridin-4-yloxy)benzamide derivatives. nih.gov
Bioisosteric Replacements on the Pyridine and Benzamide Moieties
Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that retains similar physicochemical properties, thereby potentially improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound, both the pyridine and benzamide moieties, as well as the linking amide bond, are targets for such modifications.
A notable example is the replacement of the amide linker. In a study of fatty acid binding protein 4 (FABP4) inhibitors, urea (B33335) and carbamate (B1207046) groups were successfully used as bioisosteres for an amide linkage, leading to potent and, in some cases, more selective antagonists. Another study demonstrated that replacing an amide bond with a 1,2,4-oxadiazole (B8745197) heterocycle could overcome poor pharmacokinetic properties.
The core ring systems themselves are also subject to bioisosteric replacement. The pyridine ring, for instance, could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to probe the importance of the nitrogen's position and the ring's electronic properties for target binding. Similarly, the benzamide portion could be replaced with other aromatic systems to explore different substitution patterns and interactions with the target protein.
Conformational Restriction and Flexible Linker Studies
Conformational restriction can be introduced by incorporating the flexible amide linker into a ring system, thereby locking the relative orientation of the pyridine and benzamide rings. This can help to favor the bioactive conformation and reduce the entropic penalty upon binding. The length and nature of the linker between the two aromatic rings can also be varied. Studies with other classes of inhibitors have shown that adjusting linker length can optimize the positioning of key pharmacophoric groups within a binding site. For example, introducing alkyl chains of varying lengths or incorporating rigid units like alkynes could systematically probe the spatial requirements of the target.
Identification of Key Pharmacophoric Features and Binding Hotspots
A pharmacophore model defines the essential steric and electronic features necessary for a molecule to exert a specific biological activity. For this compound derivatives, this model can be constructed based on SAR data and computational studies.
Molecular docking studies on analogous 4-(pyridin-4-yloxy)benzamide derivatives targeting the c-Met kinase have provided insights into potential binding modes. nih.gov These studies suggest that the pyridine nitrogen is a key hydrogen bond acceptor, often interacting with hinge region residues in the kinase domain. The 4-amino group on the benzamide ring can act as a hydrogen bond donor, forming crucial interactions with the protein. The aromatic rings themselves typically engage in hydrophobic and π-stacking interactions within the binding pocket.
Based on these observations, a putative pharmacophore for this class of compounds would include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the 4-amino group).
Two aromatic/hydrophobic regions (the pyridine and benzamide rings).
A specific spatial arrangement of these features, dictated by the amide linker.
Elucidation of Structure-Mechanism Relationships through Mutagenesis and Biophysical Studies
While SAR and docking can propose binding modes, biophysical techniques and mutagenesis studies are required to experimentally validate these hypotheses and elucidate the precise structure-mechanism relationship. Site-directed mutagenesis, for example, allows researchers to substitute specific amino acids in the target protein's binding site. nih.gov By observing how these mutations affect the binding affinity or inhibitory activity of a compound, the key residues involved in the interaction can be identified. nih.gov For instance, if a mutation of a specific residue to one that cannot form a hydrogen bond abolishes the activity of a this compound derivative, it provides strong evidence for a direct interaction at that site.
Biophysical methods such as X-ray crystallography can provide high-resolution structural information of the ligand-protein complex, revealing the precise binding orientation and all intermolecular interactions. Other techniques, like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can quantify the binding affinity and thermodynamic parameters of the interaction, offering deeper insights into the mechanism of action.
Rational Design Principles for Enhanced Selectivity and Potency based on SAR Data
The culmination of SAR, computational, and mechanistic studies is the formulation of rational design principles to guide the development of next-generation compounds with improved properties. For the this compound scaffold, several key principles emerge:
Exploiting the Hinge-Binding Motif: The pyridine nitrogen is a critical anchor. Modifications to the pyridine ring should aim to enhance this interaction without introducing unfavorable steric clashes. As seen with 3-methyl-4-aminopyridine, small, well-placed substituents can enhance potency. nih.gov
Optimizing Substitutions on the Benzamide Ring: The 4-amino group is a key interaction point. The remainder of the benzamide ring can be substituted to target specific sub-pockets of the binding site, potentially increasing both potency and selectivity. For example, extending from this ring with groups that can interact with unique residues in the target protein but not in closely related off-targets is a common strategy for improving selectivity.
Amide Modification for Improved Properties: The amide linker and its immediate vicinity are amenable to modification. As shown in the 4-(pyridin-4-yloxy)benzamide series, replacing the terminal amide hydrogen with groups like morpholine or 4-methylpiperazine can significantly boost activity. nih.gov This suggests that exploring a variety of substituents at this position could lead to more potent compounds.
Structure-Based Drug Design: When structural data of the target protein is available, rational design can be significantly accelerated. Unique features of the binding site, such as a specific threonine residue in the nicotinamide (B372718) sub-pocket of PARP4, can be exploited by designing inhibitors with substituents that can form favorable interactions with these unique residues. nih.gov This approach can lead to highly potent and selective inhibitors.
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop compounds with optimized therapeutic potential.
Medicinal Chemistry and Lead Compound Development Strategies for 4 Amino N Pyridin 4 Ylbenzamide
4-amino-N-pyridin-4-ylbenzamide as a Starting Point for Drug Discovery
The this compound scaffold has emerged as a valuable starting point for drug discovery, particularly in the development of kinase inhibitors. This framework's utility is exemplified by its use as a foundational structure for identifying potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in cytokine signaling pathways. nih.gov A lead optimization program starting from a 4-aminopyridine (B3432731) benzamide (B126) core led to the discovery of highly potent TYK2 inhibitors. nih.gov
The biological relevance of the broader 4-amino-N-pyridyl scaffold is also supported by studies on analogous structures. For instance, the related compound 4-amino-N-pyridin-4-ylbenzenesulfonamide, where the benzamide linker is replaced by a benzenesulfonamide (B165840) group, has demonstrated a range of biological activities, including antimicrobial and anticancer effects. This sulfonamide analog has been shown to induce apoptosis in several cancer cell lines and its activity is attributed to the inhibition of key metabolic enzymes. The strategic positioning of the pyridine (B92270) nitrogen at the 4-position is noted to enhance π-π stacking interactions with biological targets, which can improve binding affinity. These findings for a closely related structure underscore the potential of the this compound core as a biologically active starting point for developing targeted therapeutics.
Optimization Strategies for Enhanced Biological Activity and Target Selectivity
Once a lead compound like this compound is identified, medicinal chemistry efforts focus on systematically modifying its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. A prominent example of such an optimization effort is the development of selective TYK2 inhibitors from a 4-aminopyridine benzamide lead. nih.gov Through structure-based design, researchers introduced modifications at various positions of the scaffold. nih.gov
For example, the substitution of the benzamide ring with a 2,6-dichloro-4-cyanophenyl group significantly improved TYK2 potency and, crucially, enhanced selectivity against other closely related kinases like JAK1 and JAK2. nih.gov Further optimization on the pyridine portion of the molecule, by introducing moieties like (1R,2R)-2-fluorocyclopropylamide, led to compounds with good enzymatic and cell-based potency for TYK2, acceptable selectivity, and excellent oral exposure in preclinical models. nih.gov This iterative process of structural modification guided by biological and structural data is a hallmark of modern drug discovery and demonstrates how a simple starting scaffold can be elaborated into a highly optimized clinical candidate.
In lead optimization, it is crucial to ensure that increases in potency are not achieved at the expense of undesirable physicochemical properties, such as excessive size or lipophilicity. Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used to guide this process.
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom of a molecule. It is a useful metric for comparing compounds of different sizes, with higher values indicating a more efficient binder. bldpharm.com
Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). It is calculated as pIC50 - logP. A higher LipE is generally desirable, as it suggests that potency is not solely driven by non-specific hydrophobic interactions, which can lead to poor solubility and off-target toxicity. nih.gov
These metrics are critical for evaluating the quality of chemical modifications. For instance, a modification that doubles potency but also quadruples the number of heavy atoms would result in a lower LE, suggesting an inefficient chemical change. The table below illustrates hypothetical efficiency metrics for a lead optimization cascade starting from a fragment-like molecule, demonstrating how these values guide the selection of candidates.
| Compound | Molecular Weight ( g/mol ) | Heavy Atoms | Potency (IC50, nM) | pIC50 | LE (kcal/mol/HA) | clogP (Predicted) | LipE (pIC50 - clogP) |
| Fragment Hit | 150 | 11 | 10,000 | 5.0 | 0.45 | 1.5 | 3.5 |
| Lead Compound | 227 | 17 | 1,000 | 6.0 | 0.35 | 2.0 | 4.0 |
| Optimized Lead | 350 | 25 | 100 | 7.0 | 0.28 | 2.5 | 4.5 |
| Preclinical Candidate | 450 | 32 | 10 | 8.0 | 0.25 | 3.0 | 5.0 |
This table contains illustrative data to demonstrate the application of LE and LipE metrics in a drug discovery project.
Analysis of P-glycoprotein inhibitors has shown that while many potent ligands exist, they often exhibit LipE values below the threshold of 5, which is sometimes considered optimal for clinical candidates. nih.gov However, compounds that entered clinical studies often have values in this range, qualifying them for further optimization. nih.gov
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. uni.lu This approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. uni.lu These low-affinity hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. uni.lu
The this compound scaffold can be viewed through the lens of FBDD. The aminopyridine and aminobenzamide moieties can be considered as two fragments that are linked together. The optimization process often involves "fragment growing," where chemical groups are added to a core fragment to explore additional interactions within the target's binding site. The successful optimization of the 4-aminopyridine benzamide scaffold for TYK2 inhibition, where various substituents were added to the core structure, is a practical example of this "growing" strategy to achieve high affinity and selectivity. nih.gov
Prodrug Design Concepts for Modulating Distribution and Target Delivery
A significant challenge in drug development is ensuring that a potent molecule can reach its target in the body. The primary aromatic amine of this compound is a key functional group that is often ionized at physiological pH, which can limit its ability to cross cell membranes. Prodrug strategies can be employed to temporarily mask such functional groups, improving properties like absorption and distribution. nih.gov
For the amino group, common prodrug approaches include N-acylation to form amides or carbamates. nih.gov These derivatives are typically more lipophilic and less basic than the parent amine, facilitating better membrane permeability. Once inside the target cell or tissue, these linkages can be cleaved by endogenous enzymes, such as amidases or esterases, to release the active parent drug. nih.gov
A recent study on protein arginine methyltransferase 4 (PRMT4) inhibitors demonstrated the value of this approach. Researchers found that potent inhibitors containing a hydrophilic (S)-alanine amide moiety had poor cellular activity. univie.ac.at By masking the amino group with a trigger that is selectively cleaved by the intracellular enzyme NQO1, they created a prodrug that could enter cells and effectively inhibit the target. univie.ac.at This highlights how a prodrug strategy could be applied to this compound to overcome potential pharmacokinetic barriers associated with its primary amine.
Development of Chemical Probes based on this compound for Target Validation
Chemical probes are indispensable tools in chemical biology for validating and studying the function of biological targets. A chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used in cellular or in vivo experiments to interrogate the target's biological role. To be effective, a probe should retain the binding characteristics of the parent compound but also incorporate a specific functional group for detection or target engagement.
A chemical probe derived from this compound could be designed to validate its cellular targets. This could be achieved by:
Introducing a photo-affinity label: A group like a benzophenone (B1666685) or diazirine could be appended to the scaffold. Upon UV irradiation, this group forms a highly reactive species that can covalently crosslink with the target protein, allowing for its subsequent isolation and identification.
Attaching a reporter tag: A tag such as biotin (B1667282) (for affinity pull-down experiments) or a fluorophore (for cellular imaging) could be added via a flexible linker. This allows for the visualization of the drug's localization or the purification of the target protein and its binding partners.
The design of such a probe would require careful consideration of the attachment point to ensure that the binding affinity for the intended target is not compromised. By using such a probe, researchers could confirm that the pharmacological effects observed in cells are indeed a result of engagement with the hypothesized target, providing crucial validation for the therapeutic concept.
Future Research Directions and Translational Perspectives for 4 Amino N Pyridin 4 Ylbenzamide
Exploration of Novel Biological Targets and Therapeutic Areas
The true potential of 4-amino-N-pyridin-4-ylbenzamide lies in the discovery of its novel biological targets and, consequently, new therapeutic applications. The benzamide (B126) moiety is a well-established pharmacophore found in a diverse range of approved drugs. Derivatives of benzamides are known to interact with a variety of biological targets, including enzymes and receptors, leading to pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities. ontosight.aiontosight.ai
Future research should prioritize broad-spectrum screening of this compound against panels of biological targets. Based on the activities of its analogs, key areas of investigation include:
Oncology: The aminobenzamide structure is a cornerstone of many anticancer agents. For instance, various o-aminobenzamide derivatives have demonstrated potent activity against gastric cancer cells by targeting cyclin-dependent kinase 16 (CDK16). nih.govnih.gov Other benzamides have been developed as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an important enzyme in DNA repair and a key target in cancer therapy. ontosight.aiontosight.ai Given that analogs such as 4-(pyridin-4-yloxy)benzamide derivatives show efficacy against lung, cervical, and breast cancer cell lines, it is plausible that this compound could exhibit similar or novel anticancer activities. nih.gov The nitrogen-containing pyridine (B92270) ring can facilitate hydrogen bonding and other molecular interactions within enzyme active sites or receptors, a feature common in many successful drugs. nih.gov
Enzyme Inhibition: Beyond oncology, benzamide derivatives are known to inhibit various other enzymes, such as dihydrofolate reductase (DHFR) and β-secretase (BACE1), which are implicated in bacterial infections and Alzheimer's disease, respectively. ontosight.aimdpi.com The structural features of this compound, particularly the 4-amino group and the pyridine ring's nitrogen, are crucial for potential interactions with enzyme active sites. A systematic evaluation against a wide range of enzymes could reveal unexpected inhibitory activities.
Receptor Modulation: Benzamide compounds have also been identified as modulators of receptors like the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a role in angiogenesis. ontosight.ai Investigating the effect of this compound on various cell-surface and nuclear receptors could open up therapeutic possibilities in areas like cardiovascular disease and metabolic disorders.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Key applications of AI/ML in this context include:
Target Prediction and Validation: ML algorithms can analyze the structure of this compound and predict its potential biological targets by comparing it against vast databases of known drug-target interactions. nih.govnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can learn the relationship between chemical structures and biological activities to predict the efficacy of novel compounds like this one. youtube.com
De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties. bernardmarr.com By inputting the core scaffold and desired characteristics (e.g., increased potency, better solubility, lower toxicity), these models can propose new molecules for synthesis and testing. This approach can rapidly explore the chemical space around the parent compound to identify superior drug candidates.
Clinical Trial Optimization: AI has demonstrated the ability to predict the outcomes of clinical trials with increasing accuracy. Recent analyses show that AI-discovered molecules have a significantly higher success rate in Phase I trials, indicating their enhanced drug-like properties. nih.gov For a compound like this compound, AI could help in designing more efficient clinical trials by identifying patient populations most likely to respond.
The use of a compound's Simplified Molecular Input Line Entry System (SMILES) string allows ML models to extract molecular features and predict complex properties, making these powerful techniques directly applicable to the study of this compound. nih.gov
Development of Advanced Delivery Systems and Targeted Therapies
The clinical success of any drug candidate is highly dependent on its formulation and ability to reach the target tissue in sufficient concentrations. For a novel compound like this compound, developing advanced drug delivery systems is a critical future direction.
Solubility and Bioavailability Enhancement: A common challenge with benzamide derivatives is poor water solubility, which can limit oral bioavailability and hinder clinical development. nih.gov A crucial first step will be to investigate formulation strategies such as salt formation. Creating various salt forms of this compound could significantly improve its physicochemical properties without altering its core pharmacological activity. nih.gov
Targeted Nanocarriers: To enhance efficacy and minimize potential side effects, targeted drug delivery systems (TDDS) can be developed. nih.gov These systems use nanocarriers like liposomes, polymers, or nanoparticles to deliver the drug specifically to diseased cells or tissues. youtube.comyoutube.com
Passive Targeting: This strategy leverages the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky blood vessels. nih.gov
Active Targeting: This more precise approach involves decorating the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells. acs.org
Stimuli-Responsive Systems: Advanced delivery platforms can be engineered to release their payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes. youtube.com This allows for on-demand drug release, further improving therapeutic precision.
Collaborative Research Initiatives for Accelerating Discovery and Development
The journey from a promising compound to an approved therapeutic is complex and costly. Accelerating the research and development of this compound will benefit immensely from strategic collaborative initiatives.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are vital. mrlcg.com Academia often excels in basic research and target discovery, while industry provides the resources, infrastructure, and expertise for drug development and commercialization. acs.org Joint research programs focused on this compound could bridge the gap between initial discovery and clinical application.
Open Innovation Models: Pharmaceutical companies are increasingly adopting open innovation platforms that encourage collaboration with external partners. slideshare.net These initiatives can involve sharing compound libraries for screening or collaborating in real-time on the design-make-test-analyze cycle, which could rapidly advance the understanding of this compound's potential.
Consortia and Contract Research Organizations (CROs): Forming research consortia involving multiple academic labs, biotech firms, and CROs can pool complementary strengths and distribute the financial risk. nih.govnih.gov CROs, in particular, offer specialized expertise in areas like medicinal chemistry, toxicology, and clinical trial management, providing flexibility and efficiency to the R&D process. nih.gov Establishing information-sharing platforms, potentially enhanced by AI, can further boost the efficiency of these collaborations. nih.gov
By fostering these collaborative ecosystems, the scientific community can create a synergistic environment that expedites the evaluation and potential translation of this compound from a laboratory curiosity into a valuable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-pyridin-4-ylbenzamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Begin with the preparation of the pyridine-4-amine derivative. React 4-aminopyridine with a benzoyl chloride derivative (e.g., 4-nitrobenzoyl chloride) under basic conditions (e.g., triethylamine in DCM) to form the intermediate amide.
- Step 2 : Reduce nitro groups to amines using catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium dithionite in aqueous NaOH.
- Step 3 : Optimize coupling efficiency using activating agents like HOBt/EDC in DMSO or DMF, which enhance amide bond formation while minimizing side reactions .
- Critical Parameters : Monitor reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Use HPLC or TLC to track reaction progress.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | HOBt/EDC, DMSO, RT | 83 | ≥98% | |
| Reduction | H₂/Pd-C, EtOH | 90 | 95% |
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Use WinGX and ORTEP for data refinement and anisotropic displacement ellipsoid visualization .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹). Use ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 7.5–8.5 ppm) and amide NH signals (δ ~10 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (e.g., m/z 268.1).
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
- Storage : Keep in airtight containers at +5°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., BCR-ABL). Parameterize force fields (AMBER) for ligand-protein interactions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays.
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
- Analytical Framework :
- Statistical Replication : Conduct dose-response curves (3+ replicates) to assess IC₅₀ variability. Use ANOVA to identify outliers.
- Structural Analog Comparison : Benchmark against imatinib derivatives (e.g., N-(4-methyl-3-...)benzamide) to isolate substituent effects on activity .
- Meta-Analysis : Aggregate data from PubChem BioAssay entries to identify trends in cytotoxicity or selectivity .
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Continuous Flow Reactors : Replace batch processing with flow systems to improve heat/mass transfer during amidation. Optimize residence time (10–30 min) and pressure (1–5 bar) .
- Catalyst Screening : Test immobilized Pd catalysts (e.g., Pd/Al₂O₃) for nitro reductions to enhance recyclability and reduce metal leaching .
- Data Table :
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Yield (%) | 75 | 88 | +13% |
| Purity (%) | 92 | 97 | +5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
